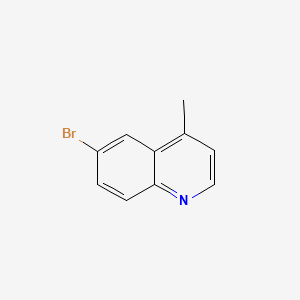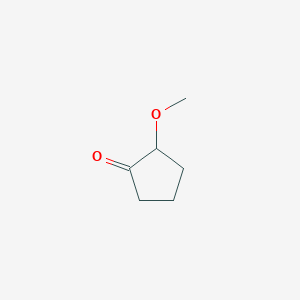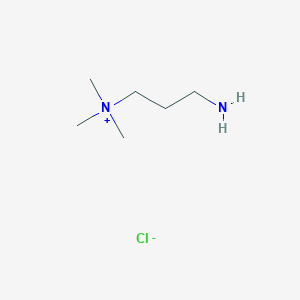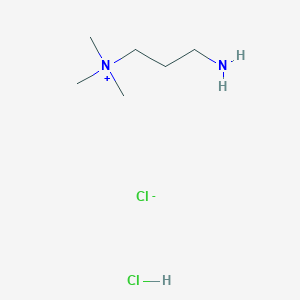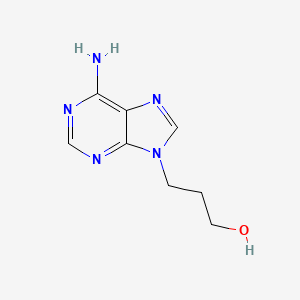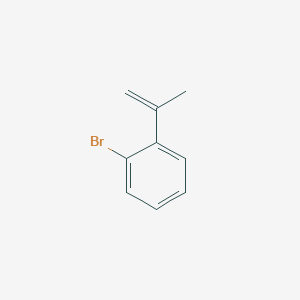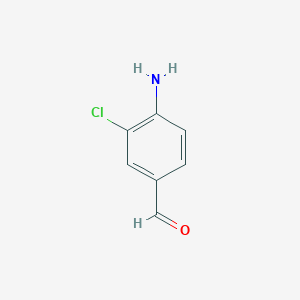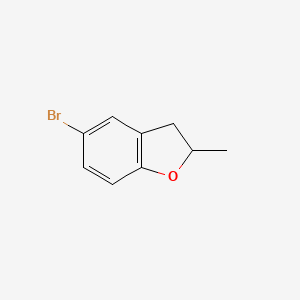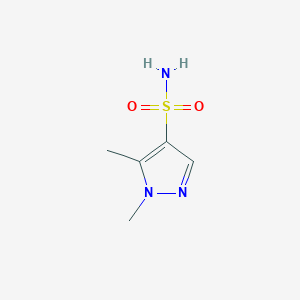
1,5-Dimethyl-1H-pyrazole-4-sulfonamide
説明
1,5-Dimethyl-1H-pyrazole-4-sulfonamide (1,5-DMP) is a sulfonamide-based compound that has been studied for its potential applications in scientific research. 1,5-DMP has been found to be a useful tool in the synthesis of various organic compounds, as well as for its biochemical and physiological effects.
科学的研究の応用
COX-2 Inhibitors Synthesis : The compound has been utilized in the synthesis of a series of sulfonamide-containing 1,5-diarylpyrazole derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme targeted for the treatment of rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Carbonic Anhydrase and Acetylcholinesterase Inhibition : It has been used in creating pyrazoline benzensulfonamides with significant inhibitory effects against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, presenting low cytotoxicity towards various cell lines (Ozmen Ozgun et al., 2019).
Antimicrobial and Antioxidant Activities : This compound has shown promising results in antimicrobial and antioxidant activities, as seen in the synthesis of new sulfonamides from Ampyrone with different benzene sulfonyl chlorides (Badgujar et al., 2018).
Antiproliferative Activities : Synthesis of pyrazole-sulfonamide derivatives has demonstrated significant in vitro antiproliferative activities against HeLa and C6 cell lines, suggesting potential in cancer treatment (Mert et al., 2014).
Metal Complex Synthesis for Supramolecular Networks : Pyrazole sulfoxide/sulfone ligands derived from this compound have been used to synthesize metallomacrocyclic Pd(II) complexes, contributing to the formation of supramolecular networks (León et al., 2013).
Carbonic Anhydrase Inhibitors Synthesis : Amide derivatives with pyrazole carboxylic acids of this compound have been synthesized as new carbonic anhydrase inhibitors, showing potent inhibitory effects on human erythrocyte cells (Bülbül et al., 2008).
将来の方向性
Pyrazole compounds, including “1,5-Dimethyl-1H-pyrazole-4-sulfonamide”, have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The development of new synthetic methodologies, catalysis, and structural diversity can expand the application of this class of compounds .
作用機序
Target of Action
1,5-Dimethyl-1H-pyrazole-4-sulfonamide has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that pyrazole-bearing compounds, like this compound, can affect various biochemical pathways leading to their diverse pharmacological effects .
Pharmacokinetics
It is known that the compound is a solid at room temperature , suggesting that it may have good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of leishmaniasis and malaria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a solid at room temperature , suggesting that it may be stable under normal storage conditions.
生化学分析
Biochemical Properties
1,5-Dimethyl-1H-pyrazole-4-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The compound’s interaction with enzymes such as carbonic anhydrase and proteases highlights its potential as a therapeutic agent . These interactions are primarily based on the compound’s ability to form stable complexes with the active sites of these enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, forming stable complexes that inhibit their activity . This inhibition can lead to downstream effects on cellular processes, such as altered gene expression and disrupted metabolic pathways. Additionally, the compound’s sulfonamide group plays a critical role in its binding affinity and specificity towards target enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it may undergo degradation under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At high doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in the metabolism and detoxification of xenobiotics . These interactions can affect the metabolic flux and levels of metabolites within the cell, leading to altered cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its overall bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to particular cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.
特性
IUPAC Name |
1,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-4-5(11(6,9)10)3-7-8(4)2/h3H,1-2H3,(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWGJSMSRNAREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275130 | |
| Record name | 1H-Pyrazole-4-sulfonamide, 1,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88398-55-4 | |
| Record name | 1H-Pyrazole-4-sulfonamide, 1,5-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88398-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-sulfonamide, 1,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



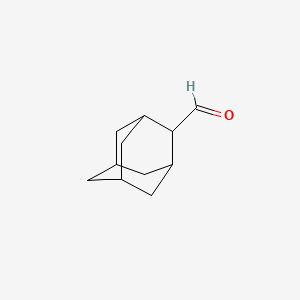
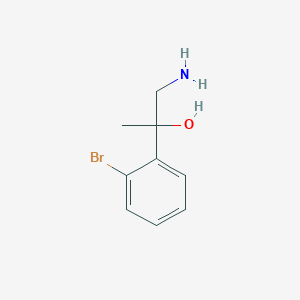

![3-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B1281909.png)
